Product packaging for Oxazolo[5,4-b]pyridin-2-amine(Cat. No.:CAS No. 118767-91-2)

Oxazolo[5,4-b]pyridin-2-amine

Cat. No.: B055825
CAS No.: 118767-91-2
M. Wt: 135.12 g/mol
InChI Key: YSQNOJMVGVZJRJ-UHFFFAOYSA-N
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Description

Significance and Research Interest in Oxazolopyridine Scaffolds

Oxazolopyridine scaffolds, which are bicyclic 5-6 fused systems, are of considerable interest in medicinal chemistry. sci-hub.se Their structural similarity to purine (B94841) bases, the fundamental components of DNA and RNA, makes them a "privileged scaffold" in drug design. nih.gov This structural mimicry allows them to interact with a wide array of biological targets, including enzymes and receptors. nih.govresearchgate.net

The versatility of the oxazolopyridine core has led to its incorporation into compounds with a broad spectrum of pharmacological activities. Researchers have explored these scaffolds for their potential as:

Anticancer agents researchgate.netresearchgate.net

Antimicrobial agents nih.gov

Anti-inflammatory agents researchgate.net

Antiviral agents researchgate.net

Inhibitors of various enzymes, such as monoamine oxidase B for potential Parkinson's disease treatment sci-hub.se

The introduction of a pyridine (B92270) ring into a molecular structure can significantly alter its chemical and biological properties, often leading to enhanced potency and selectivity for specific targets. researchgate.net This has fueled extensive research into synthesizing novel oxazolopyridine analogues to discover new therapeutic leads. nih.gov

Overview of Key Research Domains for Oxazolo[5,4-b]pyridin-2-amine and its Derivatives

The specific isomer, this compound, and its derivatives have been the focus of several key research areas, primarily within medicinal chemistry and materials science.

Medicinal Chemistry:

A significant body of research has been dedicated to the synthesis and evaluation of this compound derivatives for various therapeutic applications.

Neurodegenerative Diseases: One notable area of investigation is the development of positron emission tomography (PET) ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Researchers have synthesized 5-fluoro-2-aryloxazolo[5,4-b]pyridines and evaluated their binding affinity to β-amyloid plaques in human brain tissue. nih.gov

Oncology: Oxazolo[5,4-b]pyridin-5-yl compounds have been investigated as potent inhibitors of p38 MAP kinase, a protein implicated in cancer. googleapis.com These compounds are being explored for their potential use as single agents or in combination with other cancer therapies. googleapis.com The structural similarity of oxazolopyrimidines (a related class) to nucleic purine bases has also driven research into their anticancer potential. nih.govmdpi.com

Infectious Diseases: The broader class of oxazolopyridines has shown promise as antibacterial agents. sci-hub.senih.gov A scaffold-hopping strategy starting from a related oxazolopyridine led to the identification of a preclinical candidate for treating visceral leishmaniasis. acs.org

Synthesis and Chemical Methodology:

A considerable amount of research focuses on developing efficient and versatile synthetic routes to access the Oxazolo[5,4-b]pyridine (B1602731) core and its derivatives. Traditional methods often involve the condensation of aminohydroxypyridines with carboxylic acids under harsh acidic conditions. researchgate.net More recent research has explored milder and more efficient methods, such as microwave-assisted synthesis and the use of different catalytic systems. nih.govresearchgate.net The development of new synthetic strategies is crucial for generating diverse libraries of these compounds for biological screening. researchgate.net

Below is an interactive data table summarizing some of the research findings:

Research DomainKey FindingsRelevant Compounds
Neurodegenerative DiseasesIdentification of potent ligands for β-amyloid plaque imaging.5-Fluoro-2-aryloxazolo[5,4-b]pyridines
OncologyDevelopment of p38 MAP kinase inhibitors for cancer therapy.Oxazolo[5,4-b]pyridin-5-yl derivatives
Infectious DiseasesDiscovery of compounds with antiparasitic activity.Substituted 2-(3-aminophenyl)-oxazolopyridines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B055825 Oxazolo[5,4-b]pyridin-2-amine CAS No. 118767-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNOJMVGVZJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595457
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-91-2
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxazolo[5,4-b]pyridin-2-amine
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Advanced Synthetic Methodologies for Oxazolo 5,4 B Pyridin 2 Amine and Its Derivatives

Established Synthetic Routes and Challenges

Traditional methods for synthesizing the oxazolo[5,4-b]pyridine (B1602731) core often involve multi-step procedures, harsh reaction conditions, and can result in low yields and the formation of byproducts. researchgate.net These challenges have driven the development of more efficient synthetic pathways.

Condensation Reactions in Oxazolo[5,4-b]pyridine Synthesis

Condensation reactions are a cornerstone in the synthesis of the oxazolo[5,4-b]pyridine scaffold. A common approach involves the reaction of 2- or 3-aminohydroxypyridines with carboxylic acid derivatives under acidic conditions. researchgate.net For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids is a known method to produce 2-substituted oxazolo[4,5-b]pyridines. researchgate.net Similarly, derivatives of 5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (B13001324) can be synthesized through condensation reactions starting from 6-chlorooxazolo[5,4-b]pyridine (B12874461) and 2-methylaniline. smolecule.com

However, these methods can be limited by severe reaction conditions and lengthy reaction times. researchgate.net

Intramolecular Cyclization Approaches for Oxazolo[5,4-b]pyridine Systems

Intramolecular cyclization is another key strategy for constructing the oxazolo[5,4-b]pyridine ring system. This often involves the initial formation of an amide intermediate, which then undergoes cyclization. For example, the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides initially forms monoamides that subsequently cyclize to yield oxazolo[5,4-b]pyridine derivatives. researchgate.net

Another example is the intramolecular cyclization of N-(2-hydroxypyridin-3-yl)benzamides to form oxazolo[5,4-b]pyridines. researchgate.net The synthesis of 5-fluoro-2-aryloxazolo[5,4-b]pyridines also utilizes an intramolecular cyclization step, where amides are heated with potassium carbonate or cesium carbonate in DMF, often using microwave irradiation to improve yields. nih.gov

Utilization of Specific Reagents and Catalysts in Oxazolo[5,4-b]pyridine Synthesis (e.g., polyphosphoric acid, trimethylsilyl (B98337) polyphosphate ether, polyphosphorus oxychloride)

A variety of reagents and catalysts are employed to facilitate the synthesis of oxazolo[5,4-b]pyridines, often under acidic conditions and at elevated temperatures. researchgate.net

Polyphosphoric acid (PPA) and trimethylsilyl polyphosphate ether (PPSE) are frequently used condensing agents. researchgate.netclockss.org For example, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C yields the corresponding oxazolo derivative in high yield. clockss.org PPA has also been used in the formylation and acetylation of 2-(2-thienyl)oxazolo[4,5-b]pyridine. sci-hub.st However, the use of PPA can sometimes lead to lower yields compared to PPSE. clockss.org

Polyphosphorus oxychloride (POCl3) is another reagent used for intramolecular cyclization, as seen in the reaction of chloroacetamide or benzamide (B126) derivatives to form the corresponding oxazolo[5,4-b]pyridines. researchgate.net

The table below summarizes the use of these reagents in specific reactions.

Starting Material(s)Reagent/CatalystProductYieldReference
5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acidPPSE2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine93% clockss.org
5-Bromo-3-hydroxy-2-aminopyridine, N-Boc-(4-piperidinyl)acetic acidPPA2-(N-Boc-4-piperidinylmethyl)-5-bromo-oxazolo[4,5-b]pyridine70% clockss.org
Chloroacetamide or benzamide derivativesPOCl3Oxazolo[5,4-b]pyridinesNot specified researchgate.net
2-(2-Thienyl)oxazolo[4,5-b]pyridine, hexamethylenetetraminePolyphosphoric acid2-(5-Formyl-2-thienyl)oxazolo[4,5-b]pyridine33% sci-hub.st

Novel Synthetic Strategies and Optimizations

Recent research has focused on developing more efficient and milder methods for the synthesis of oxazolo[5,4-b]pyridine derivatives, aiming to overcome the limitations of traditional approaches.

One-Step Methods for Carboxylic Derivatives of Oxazolo[5,4-b]pyridine

A significant advancement is the development of a one-step method for synthesizing carboxylic derivatives of oxazolo[5,4-b]pyridine. researchgate.net This method involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides. researchgate.net The reaction proceeds through an initial monoamide formation followed by a spontaneous intramolecular cyclization to afford the desired oxazolo[5,4-b]pyridine with an aliphatic carboxylic group. researchgate.net This approach avoids harsh conditions and provides good yields. researchgate.net For instance, heating 3-aminopyridin-2(1H)-one with succinic anhydride (B1165640) in dimethylformamide (DMF) at 80°C for 4 hours results in a 78% yield of the product.

Improved Yields and Purity in Oxazolo[5,4-b]pyridine Derivative Synthesis

Efforts to improve yields and purity have led to the optimization of reaction conditions and the exploration of new catalytic systems. For example, in the synthesis of 5-fluoro-2-aryloxazolo[5,4-b]pyridines, microwave heating of amide precursors with potassium carbonate or cesium carbonate in DMF was found to give high conversions, whereas traditional acidic methods were poor yielding. nih.gov

Palladium-catalyzed reactions have also emerged as a powerful tool. researchgate.net A palladium-catalyzed intramolecular direct heteroarylation has been used to construct the tricyclic oxazolo[5',4':4,5]pyrano[2,3-b]pyridine scaffold in good to excellent yields. researchgate.net This methodology also allows for subsequent C-H bond functionalization at the C-2 position of the oxazole (B20620) ring. researchgate.net

The following table highlights some optimized synthetic approaches and their outcomes.

Synthetic ApproachStarting MaterialsKey Conditions/CatalystProductYieldReference
One-step acylation and cyclization3-Aminopyridin-2(1H)-one, Succinic anhydrideDMF, 80°C, 4 hours3-(2-Oxooxazolo[5,4-b]pyridin-2-yl)propanoic acid78%
One-step acylation and cyclization3-Aminopyridin-2(1H)-ones, Cyclic dicarboxylic acid anhydridesOptimized conditionsCarboxylic derivatives of oxazolo[5,4-b]pyridineHigh yield and purity researchgate.net
Microwave-assisted cyclizationAmides of 3-amino-2,6-difluoropyridineK2CO3 or Cs2CO3, DMF, Microwave heating5-Fluoro-2-aryloxazolo[5,4-b]pyridinesHigh conversion nih.gov
Palladium-catalyzed intramolecular direct heteroarylationOxazole tethered β-naphtholsPalladium catalyst4H-Benzo clockss.orgresearchgate.netchromeno[3,4-d]oxazolesGood to excellent researchgate.net

Chemoselective Transformations in Oxazolo[5,4-b]pyridin-2-amine Derivatization

Chemoselectivity is a key consideration in the multistep synthesis of complex oxazolopyridine derivatives. The ability to modify one functional group in the presence of others is essential for building molecular diversity and accessing target compounds efficiently. Several studies have demonstrated effective chemoselective transformations in the synthesis of functionalized oxazolo[4,5-b]pyridine (B1248351) derivatives, with methodologies applicable to the [5,4-b] isomer.

One notable example involves the selective reduction of a cyano group. In the synthesis of certain analogs, a cyano group is hydrogenated over Raney nickel to yield a primary amine. This method is preferred over a one-step reduction of both a nitrile and an ethylenic bond, as the two-step procedure results in higher yields and simpler purification. clockss.org Another instance of chemoselectivity is the hydrogenation of a double bond using palladium on carbon, which can be achieved without the loss of a benzyl (B1604629) protecting group elsewhere in the molecule. clockss.org

Palladium-catalyzed cross-coupling reactions are also pivotal in the late-stage functionalization of the pyridine (B92270) ring. The Heck reaction, for instance, has been successfully employed to introduce a methyl acrylate (B77674) chain onto the pyridine moiety of a bromo-substituted oxazolo[4,5-b]pyridine core. clockss.org This reaction is performed in the presence of palladium acetate (B1210297) and a phosphine (B1218219) ligand.

Furthermore, the choice of cyclization agent can influence the outcome of the synthesis. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) have been used to construct the oxazole ring from 2-amino-3-hydroxypyridine precursors. clockss.org While both are effective, their reactivity can differ, and one may be favored over the other to improve yields and avoid side reactions. clockss.org

The following table summarizes key chemoselective transformations employed in the synthesis of related oxazolopyridine derivatives.

Transformation Substrate Reagents and Conditions Product Key Feature
Nitrile Reduction Compound with cyano and ethylenic groups1. H2, Pd/C, DMF; 2. H2, Raney Ni, DMFPrimary amine derivativeStepwise reduction avoids side reactions and improves yield. clockss.org
Double Bond Hydrogenation Compound with a double bond and a benzyl groupH2, Pd, 2 atmSaturated chain derivativeSelective reduction of the double bond without debenzylation. clockss.org
Heck Reaction Bromo-substituted oxazolopyridineMethyl acrylate, Pd(OAc)2, tri-o-tolylphosphine, DMF, refluxAcrylate-substituted derivativeIntroduction of a C-C bond on the pyridine ring. clockss.org
Guanylation Primary amineReagents for guanylationGuanidine derivativeFormation of a basic moiety. clockss.org

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs has been approached through various strategies, primarily involving the construction of the oxazole ring onto a pre-functionalized pyridine core.

A common method involves the condensation of 3-amino-2-hydroxypyridines with carboxylic acids or their derivatives. researchgate.net Microwave-assisted heating has been shown to be a rapid method for producing libraries of 2-substituted oxazolo[4,5-b]pyridines, a strategy adaptable for the [5,4-b] isomers. researchgate.net The use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) at elevated temperatures is also a well-established method for this cyclization. clockss.org For example, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C affords the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine in high yield. clockss.org

Another approach utilizes 3-aminopyridin-2(1H)-ones as starting materials. The reaction of these precursors with dicarboxylic acid anhydrides, such as succinic or glutaric anhydride, can lead to a one-step intramolecular cyclization to form oxazolo[5,4-b]pyridines bearing a carboxylic acid linker. researchgate.net This method avoids the harsh conditions and potential side products associated with other techniques. researchgate.net Furthermore, intramolecular cyclization of N-(2-chloropyridin-3-yl)acetamides or benzamides under the action of phosphorus oxychloride (POCl3) can also yield the oxazolo[5,4-b]pyridine core. researchgate.net

Substituents on the pyridine ring are often introduced prior to the oxazole ring formation or through subsequent modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for introducing aryl, heteroaryl, and vinyl groups onto the pyridine scaffold. clockss.orgkorea.ac.kr For instance, a bromo-substituted oxazolopyridine can undergo a Heck reaction with methyl acrylate to introduce a propenoate chain. clockss.org

The table below provides examples of synthetic routes to various substituted oxazolo[5,4-b]pyridine analogs and related structures.

Starting Material(s) Reagents and Conditions Product Synthetic Strategy
2-Amino-5-bromo-3-hydroxypyridine, 4-Cyanobenzoic acidPPSE, 200°C2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridineOxazole ring formation via condensation. clockss.org
Bromo-substituted oxazolo[4,5-b]pyridine, Methyl acrylatePd(OAc)2, tri-o-tolylphosphine, DMF, refluxMethyl 3-(oxazolo[4,5-b]pyridin-yl)propenoateC-C bond formation via Heck reaction. clockss.org
3-Aminopyridin-2(1H)-one, Succinic anhydrideN/AOxazolo[5,4-b]pyridine with a carboxylic acid linkerOne-step intramolecular cyclization. researchgate.net
3-Chloro-N-(pyridin-2-yl)acetamidePOCl32-(Chloromethyl)oxazolo[5,4-b]pyridine (B1498856)Intramolecular cyclization. researchgate.net
2,4-Dichloro-3-nitropyridine, Morpholine, KSCN, Fe/Acetic AcidMultistep7-Morpholinothiazolo[5,4-b]pyridin-2-amineConstruction of the fused thiazole (B1198619) ring system. nih.gov

Medicinal Chemistry and Pharmacological Investigations of Oxazolo 5,4 B Pyridin 2 Amine Derivatives

Biological Activity Spectrum

Research into the biological effects of oxazolo[5,4-b]pyridin-2-amine derivatives has explored their potential in therapeutic areas such as oncology and inflammation. The investigations have ranged from evaluating cytotoxicity against cancer cell lines to computational studies predicting their interaction with specific molecular targets.

Anticancer Activity Research

While the broader class of oxazolopyridines and their isomers have been extensively studied for anticancer properties, specific research detailing the activity of this compound derivatives is limited in the public domain.

The investigation into the specific molecular targets of this compound derivatives is an emerging area. Although related compounds like oxazolo[5,4-d]pyrimidines have been identified as inhibitors of key signaling proteins such as VEGFR-2, Aurora A kinase, Janus kinases (JAK1, JAK2), and ubiquitin-activating enzymes, specific inhibitory data for this compound derivatives remains largely uncharacterized in the scientific literature. nih.govmdpi.comresearchgate.netnih.gov The development of selective inhibitors for these pathways is a critical goal in modern cancer therapy, but direct evidence linking this specific scaffold to potent inhibition of these targets is yet to be established. nih.govmdpi.com

The ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) are crucial mechanisms for anticancer agents. Research has shown that related heterocyclic compounds can activate caspase cascades to induce apoptosis and inhibit factors like VEGFR-2 to block angiogenesis. nih.govmdpi.comresearchgate.net However, specific studies confirming and detailing the pro-apoptotic and anti-angiogenic activities of this compound derivatives are not prominently featured in the available literature.

Anti-inflammatory Activity Studies

Computational methods have been employed to predict the anti-inflammatory potential of this compound derivatives by assessing their ability to bind to key enzymes involved in the inflammatory process.

Molecular docking studies have been conducted to evaluate the anti-inflammatory potential of newly synthesized oxazolo[5,4-b]pyridine (B1602731) derivatives. researchgate.netresearchgate.net These in silico analyses targeted Prostaglandin (B15479496) Synthase-2, also known as Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. The protein data bank (PDB) code for the specific crystal structure of the target protein used in these studies was 1CX2. researchgate.netresearchgate.net

The results of these computational evaluations indicated that certain oxazolo[5,4-b]pyridine derivatives exhibited a higher binding affinity for the active site of Prostaglandin Synthase-2 than the established non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), which was used as a reference compound. researchgate.netresearchgate.net These findings suggest that the oxazolo[5,4-b]pyridine scaffold may serve as a promising foundation for the development of novel anti-inflammatory agents, warranting further investigation through in vitro and in vivo studies. researchgate.netresearchgate.net

Preclinical Evaluation of Anti-inflammatory Efficacy

Derivatives of the oxazolopyridine core have demonstrated notable anti-inflammatory properties in preclinical studies. Research has shown that certain 2-(substituted phenyl)oxazolo[5,4-b]pyridines exhibit potent anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin (B1671933), but without the associated gastrointestinal side effects. researchgate.netnih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, have provided further evidence of the potential of these compounds. For instance, a series of piperazine-linked oxazolo[4,5-b]pyridine (B1248351) derivatives were synthesized and evaluated for their anti-inflammatory and glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitory activities. GSK-3β is recognized as a pro-inflammatory enzyme, making its inhibition a target for controlling inflammation. researchgate.net

One particular compound from this series, 7d, demonstrated significant inhibition of paw edema. researchgate.net Furthermore, the most active compounds were found to substantially inhibit the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), in ex vivo studies. researchgate.net

More recent research has focused on new synthetic routes to create novel derivatives. A one-step method for synthesizing carboxylic derivatives of oxazolo[5,4-b]pyridine has been developed. researchgate.netnih.govresearchgate.net Molecular docking studies of these new derivatives suggest a high binding affinity to prostaglandin synthase-2 (cyclooxygenase-2 or COX-2), a key enzyme in the inflammatory pathway, indicating their potential as anti-inflammatory agents. researchgate.netnih.govresearchgate.net Additionally, aryl isoxazole-incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives have also shown significant in vivo anti-inflammatory capabilities. google.com

Table 1: Anti-inflammatory Activity of Selected Oxazolopyridine Derivatives

Compound ID In Vivo Model Key Findings Reference
2-(substituted phenyl)oxazolo[5,4-b]pyridines General anti-inflammatory models Activity comparable to phenylbutazone and indomethacin without gastrointestinal irritation. researchgate.netnih.gov
Compound 7d (piperazine-linked oxazolo[4,5-b]pyridine) Carrageenan-induced rat paw edema Reduced paw volume by 62.79% at 3h and 65.91% at 5h. Also inhibited TNF-α, IL-1β, and IL-6. researchgate.net
Compounds 5b, 5c, 5d (aryl isoxazole (B147169) incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridines) Carrageenan-induced rat paw edema Significant edema inhibition (up to 76.71% after 3 hours for 5b). google.com
Carboxylic derivatives of oxazolo[5,4-b]pyridine Molecular docking High binding affinity to Prostaglandin synthase-2 (COX-2). researchgate.netnih.govresearchgate.net

Antimicrobial Activity Research

The antimicrobial potential of oxazolo[5,4-b]pyridine derivatives has been explored against a range of bacterial and fungal pathogens.

Several studies have highlighted the antibacterial effects of this class of compounds. A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial activity. nih.gov Among the tested compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide demonstrated activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

Furthermore, research into 2-(substituted)oxazolo[4,5-b]pyridine derivatives has shown promising results, particularly against drug-resistant strains. These compounds have elicited good activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. researchgate.netresearchgate.net The proposed mechanism for this activity involves the inhibition of nucleic acid synthesis or DNA gyrase, similar to fluoroquinolone antibiotics, due to the structural analogy of the oxazolo[4,5-b]pyridine ring system to adenine (B156593) and guanine (B1146940) bases. researchgate.net

A series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives have also been synthesized and evaluated for their antimicrobial properties against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. researchgate.netasianpubs.org

Table 2: Antibacterial Activity of Selected Oxazolo[5,4-b]pyridine Derivatives

Derivative Class Bacterial Strains Tested Key Findings Reference
Sulfonamide isoxazolo[5,4-b]pyridines P. aeruginosa, E. coli N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide showed activity at doses of 125, 250, and 500 µg. nih.gov
2-(substituted)oxazolo[4,5-b]pyridines Methicillin-resistant S. aureus (MRSA) Elicited good activity profile against MRSA. researchgate.netresearchgate.net
1,2,3-Triazole linked oxazolo[4,5-b]pyridine-2-thiols E. coli, P. aeruginosa, S. aureus, S. pyogenes Evaluated for antimicrobial activity. researchgate.netasianpubs.org

The antifungal activity of oxazolopyridine derivatives has also been a subject of investigation. The aforementioned 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives were also screened for their efficacy against pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netasianpubs.org

In a broader context of pyridine-containing compounds, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated activity against C. albicans and A. niger, with some compounds showing efficacy comparable to the standard antifungal drug fluconazole. nih.gov While not directly this compound derivatives, this highlights the potential of the broader pyridine (B92270) chemical space in antifungal drug discovery.

Table 3: Antifungal Activity of Selected Pyridine Derivatives

Derivative Class Fungal Strains Tested Key Findings Reference
1,2,3-Triazole linked oxazolo[4,5-b]pyridine-2-thiols C. albicans, A. niger, A. clavatus Evaluated for antifungal activity. researchgate.netasianpubs.org
Nicotinic acid benzylidene hydrazides C. albicans, A. niger Some derivatives showed activity comparable to fluconazole. nih.gov

Analgesic and Antinociceptive Research of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones

A significant area of research for this scaffold has been in the development of novel pain therapeutics. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have emerged as a new class of non-opiate antinociceptive agents. nih.gov

A series of these derivatives, with modifications to an alkyl side chain and amino or 4-aryl-1-piperazinyl substituents, were tested for analgesic efficacy in mice and rats. nih.gov One compound, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b), was identified as a particularly potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic with low acute toxicity and a sustained effect. nih.gov Its efficacy was demonstrated in the phenylquinone writhing test in mice and the acetic acid writhing test in rats. nih.gov

Table 4: Antinociceptive Activity of a Lead N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one

Compound Animal Model Test ED₅₀ Value Reference
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) Mouse Phenylquinone writhing test 5.6 mg/kg p.o. nih.gov
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) Rat Acetic acid writhing test 0.5 mg/kg p.o. nih.gov

Enzyme and Receptor Modulation (e.g., DAGLα, P2Y1, TRPV1, ATR2, Cannabinoid Receptors CB1/CB2)

The diverse biological activities of oxazolopyridine derivatives stem from their ability to interact with and modulate various enzymes and receptors.

DAGLα: α-Ketoheterocycles, including 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one, have been identified as a novel and potent class of inhibitors for diacylglycerol lipase (B570770) α (DAGLα). nih.gov DAGLα is the enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), making its inhibitors valuable tools for studying 2-AG physiology and as potential therapeutic agents for conditions like obesity, diabetes, and neurodegenerative diseases. nih.gov

P2Y1, TRPV1, and ATR2: Oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as antagonists of several receptors, including the purinergic G protein-coupled receptor (P2Y1), the transient receptor potential vanilloid type 1 receptor (TRPV1), and the angiotensin II receptor (ATR2). mdpi.comgoogle.com

Cannabinoid Receptors CB1/CB2: The interaction of oxazolopyridine derivatives with the cannabinoid system has also been explored. A series of novel oxazolo[5,4-d]pyrimidines were designed and evaluated for their activity at cannabinoid receptors. nih.gov Several compounds were identified as CB2 ligands, with two in particular, 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine and 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine, showing nanomolar binding affinity for the CB2 receptor and significant selectivity over the CB1 receptor. nih.gov Functional studies indicated that these compounds act as competitive neutral antagonists at the CB2 receptor. nih.gov

Table 5: Enzyme and Receptor Modulation by Oxazolopyridine Derivatives

Derivative Class Target Activity Potential Therapeutic Area Reference
α-Ketoheterocycles (including oxazolo[4,5-b]pyridines) DAGLα Inhibition Obesity, diabetes, neurodegenerative diseases nih.gov
Oxazolo[5,4-d]pyrimidines P2Y1 Antagonism Not specified mdpi.com
Oxazolo[5,4-d]pyrimidines TRPV1 Antagonism Pain, inflammation mdpi.comgoogle.com
Oxazolo[5,4-d]pyrimidines ATR2 Antagonism Not specified mdpi.com
Oxazolo[5,4-d]pyrimidines Cannabinoid Receptor CB2 Competitive neutral antagonism Inflammatory and immune disorders nih.gov

Structure-Activity Relationship (SAR) Analysis

Influence of Substituents on Biological Potency and Selectivity

The introduction of different substituents to the oxazolo[5,4-b]pyridine core has a profound impact on biological activity. Studies on related N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have provided valuable insights into these relationships, particularly in the context of analgesic activity. Research has shown that the length of the alkyl side chain and the specific nature of 4-aryl-1-piperazinyl substituents are critical determinants of potency. nih.gov For instance, certain compounds bearing 4-(substituted or nonsubstituted phenyl)-1-piperazinyl groups attached to a 3-4 carbon alkyl chain demonstrated significantly enhanced analgesic effects compared to their oxazolo[4,5-b]pyridin-2(3H)-one counterparts. nih.gov

In the realm of kinase inhibition, the substitution pattern plays a crucial role in both potency and selectivity. For example, in the isomeric oxazolo[5,4-d]pyrimidine series, a 4-pyridyl substituent at the C(2) position was found to be essential for Aurora A kinase (AURKA) inhibitory activity, while replacement with a phenyl group led to a loss of activity. mdpi.com Furthermore, the presence of a methylpiperazine moiety on a phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine system has been shown to enhance inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). mdpi.com Conversely, a simple methyl group at the same position resulted in unsatisfactory outcomes. mdpi.com These findings underscore the delicate balance of steric and electronic properties of substituents in dictating biological outcomes.

Positional Effects of Functional Groups on Biological Activity

The specific placement of functional groups on the oxazolo[5,4-b]pyridine scaffold is a key factor in determining biological activity. While detailed studies on the positional effects for the this compound series are still emerging, data from isomeric systems provide valuable comparative insights.

In the oxazolo[5,4-d]pyrimidine series, the position of substituents on attached phenyl rings has been shown to be critical. For instance, in a series of 6-benzyl-7(6H)-imine isomers, a methyl group at the para- or ortho-position of the benzyl (B1604629) moiety was beneficial for cytotoxic potential, whereas a meta-positioning was less favorable. mdpi.com Conversely, methoxy (B1213986) or amino groups in the para-position of the benzyl moiety led to a decrease in cytotoxic activity. mdpi.com

Furthermore, the regiochemistry of substitution on the core heterocyclic system itself is paramount. In studies of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, the nature and position of the aniline (B41778) substituent at the C(7) position significantly impacted activity. A para-substituted aniline ring was found to be more favorable for binding to the receptor compared to a 2-chloroanilino derivative, as evidenced by a substantial increase in inhibitory activity. mdpi.com

Identification of Pharmacologically Favorable Moieties in Oxazolo[5,4-b]pyridine Derivatives

Several structural motifs have been identified as being advantageous for the pharmacological activity of oxazolopyridine derivatives. In the context of oxazolo[5,4-d]pyrimidines, an isoxazole substituent at the C(2) position, coupled with aliphatic amino chains at the C(7) position, has been characterized as a favorable combination for B-cell lymphoma 2 (BCL-2) inhibitory activity. mdpi.comnih.gov Specifically, a derivative with a methyl group at the C(5) position and a pentylamino substituent at the C(7) position was found to completely block the synthesis of the BCL-2 protein. mdpi.com

The pyridine moiety itself is considered a privileged scaffold in medicinal chemistry, known to enhance biological properties. nih.gov For oxazolo[5,4-d]pyrimidine-based Aurora A kinase inhibitors, a pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position were crucial for interaction with the kinase. mdpi.com The introduction of a 4-methylpiperazine moiety in the phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine system has also been identified as beneficial for EGFR inhibitory activity. mdpi.com

Table 1: Pharmacologically Favorable Moieties and Their Associated Activities in Oxazolopyrimidine Derivatives

Favorable MoietyPositionTarget/ActivityReference
IsoxazoleC(2)BCL-2 Inhibition mdpi.comnih.gov
Aliphatic Amino ChainsC(7)BCL-2 Inhibition mdpi.comnih.gov
Pyridyl GroupC(2)AURKA Inhibition mdpi.com
N'-phenylureaC(7)AURKA Inhibition mdpi.com
4-Methylpiperazine on PhenylC(2)EGFR Inhibition mdpi.com

Bioisosteric Replacements and Their Impact on Receptor Binding

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. The replacement of one heterocyclic core with another can have a significant impact on receptor binding and biological activity.

A notable example is the replacement of the oxazolo[5,4-d]pyrimidine scaffold with the isomeric oxazolo[5,4-b]pyridine ring. This modification was found to enhance Janus kinase 1 (JAK1) inhibitory activity. mdpi.com This suggests that the specific arrangement of nitrogen and oxygen atoms in the oxazolo[5,4-b]pyridine core provides a more favorable interaction with the JAK1 binding site compared to the oxazolo[5,4-d]pyrimidine system. This finding highlights the potential of the oxazolo[5,4-b]pyridine scaffold as a valuable component in the design of selective kinase inhibitors.

Mechanisms of Biological Action at the Molecular Level

The therapeutic effects of this compound derivatives are mediated through their interaction with specific molecular targets, primarily enzymes involved in critical cellular signaling pathways.

Enzyme Inhibition Pathways

Derivatives of the oxazolo[5,4-b]pyridine scaffold have been shown to inhibit several key enzymes implicated in various diseases.

Janus Kinase (JAK) Inhibition: As mentioned previously, oxazolo[5,4-b]pyridine derivatives have demonstrated inhibitory activity against JAK1. mdpi.com The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with inflammatory diseases and cancer. Inhibition of JAK1 by these compounds represents a promising therapeutic strategy.

Prostaglandin Synthase-2 (Cyclooxygenase-2) Inhibition: A recent study involving molecular docking simulations has suggested that newly synthesized oxazolo[5,4-b]pyridine derivatives, specifically those derived from 3-aminopyridine-2(1H)-ones, exhibit a high binding affinity for Prostaglandin synthase-2 (cyclooxygenase-2 or COX-2). researchgate.net This enzyme is a key mediator of inflammation and pain. The potential of these compounds to inhibit COX-2 suggests their utility as anti-inflammatory agents. researchgate.net

Other Kinase Inhibition (in related scaffolds): While direct evidence for this compound derivatives is still being gathered, studies on the isomeric oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine systems have revealed a broader range of enzyme targets. These include:

VEGFR2: A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. mdpi.comnih.govnih.gov

EGFR: A receptor tyrosine kinase whose overactivation is implicated in many cancers. mdpi.com

AURKA: A serine/threonine kinase that plays a crucial role in mitosis. mdpi.comnih.gov

Glycogen Synthase Kinase-3β (GSK-3β): An enzyme involved in numerous cellular processes, including inflammation. researchgate.netnih.gov

Table 2: Investigated Enzyme Targets for Oxazolopyridine Derivatives

Enzyme TargetScaffoldTherapeutic AreaReference
Janus Kinase 1 (JAK1)Oxazolo[5,4-b]pyridineInflammation, Cancer mdpi.com
Prostaglandin Synthase-2 (COX-2)Oxazolo[5,4-b]pyridineInflammation researchgate.net
VEGFR2Oxazolo[5,4-d]pyrimidineCancer (Angiogenesis) mdpi.comnih.govnih.gov
EGFROxazolo[5,4-d]pyrimidineCancer mdpi.com
Aurora A Kinase (AURKA)Oxazolo[5,4-d]pyrimidineCancer mdpi.comnih.gov
GSK-3βOxazolo[4,5-b]pyridineInflammation researchgate.netnih.gov

Receptor Antagonism and Agonism

While direct studies on the receptor antagonism and agonism of this compound are not extensively documented in publicly available research, the broader class of oxazolopyridine derivatives has shown significant activity at various receptors. This suggests the potential for the 2-amino substituted scaffold to also interact with key biological targets.

For the isomeric oxazolo[4,5-b]pyridine core, derivatives have been identified as potent and selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Specifically, the compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane has been highlighted as a novel α7 nAChR agonist with potential applications in treating cognitive deficits. acs.org

Furthermore, research into related fused heterocyclic systems has revealed dual antagonism at serotonin (B10506) receptors. For instance, derivatives of oxazolo[4,5-b]pyridin-2(3H)-one have been evaluated as dual 5-HT7 and 5-HT2A receptor antagonists. acs.org Although this involves the 2-oxo rather than the 2-amino substitution and a different isomeric form of the pyridinyl oxazole (B20620), it demonstrates the capacity of the general oxazolopyridine framework to bind to serotonin receptor subtypes.

Investigations into oxazolo[5,4-d]pyrimidine derivatives, which share a similar heterocyclic core, have shown affinity for cannabinoid receptors (CB1 and CB2). mdpi.com This indicates that the oxazole-fused pyridine motif can be a key pharmacophore for a range of receptor-mediated activities.

The following table summarizes the observed receptor activities for closely related oxazolopyridine derivatives:

Compound ClassReceptor TargetActivityReference
Oxazolo[4,5-b]pyridine derivativesα7 Nicotinic Acetylcholine ReceptorAgonist acs.org
Oxazolo[4,5-b]pyridin-2(3H)-one derivatives5-HT7 / 5-HT2A Serotonin ReceptorsAntagonist acs.org
Oxazolo[5,4-d]pyrimidine derivativesCannabinoid Receptors (CB1/CB2)Ligand mdpi.com

Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Active Site Binding)

Molecular modeling and docking studies on related oxazolopyridine and oxazolo-pyrimidine derivatives provide valuable insights into the potential binding modes of this compound. These studies highlight the importance of the heterocyclic core in establishing key interactions within the active sites of biological targets.

In silico analysis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) revealed specific binding interactions. The oxazolo[5,4-d]pyrimidine moiety was predicted to position itself within the ATP binding site, forming two hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046. mdpi.com This demonstrates the hydrogen bonding capability of the fused ring system, a feature that would likely be conserved in this compound derivatives.

A separate molecular docking study was conducted on newly synthesized carboxylic derivatives of oxazolo[5,4-b]pyridine, evaluating their potential anti-inflammatory activity by targeting Prostaglandin synthase-2 (PTGS2, also known as COX-2). The results indicated that these derivatives exhibited a higher binding affinity for the PTGS2 active site compared to the reference drug diclofenac. researchgate.net While the specific amino acid interactions were not detailed, the study underscores the potential of the oxazolo[5,4-b]pyridine scaffold to bind to enzymatic targets.

Furthermore, a comprehensive structure-activity relationship (SAR) study of α-ketoheterocycles as inhibitors of diacylglycerol lipase α (DAGLα) identified the oxazolopyridine scaffold as a highly active framework. The study emphasized that the pyridyl moiety provides important interactions with amino acids in the binding pocket. nih.gov This suggests that the pyridine nitrogen of the this compound core is likely to be a key interaction point.

The table below details the predicted molecular interactions for related heterocyclic compounds based on molecular docking studies.

Compound ClassBiological TargetKey Predicted InteractionsReference
Oxazolo[5,4-d]pyrimidine derivativesVEGFR2Hydrogen bonds with Lys-868 and Asp-1046 in the ATP binding site. mdpi.com
Oxazolo[5,4-b]pyridine carboxylic acid derivativesProstaglandin synthase-2 (COX-2)Higher binding affinity than diclofenac. researchgate.net
α-Keto-oxazolopyridine derivativesDiacylglycerol lipase α (DAGLα)The pyridyl moiety interacts with amino acids in the binding pocket. nih.gov

Computational and Theoretical Studies on Oxazolo 5,4 B Pyridin 2 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as an oxazolo[5,4-b]pyridine (B1602731) derivative, and a biological target, typically a protein.

Molecular docking studies have been instrumental in predicting how derivatives of oxazolo[5,4-b]pyridine bind to various protein targets. For instance, in the pursuit of novel anti-inflammatory agents, derivatives of oxazolo[5,4-b]pyridine were docked into the active site of Prostaglandin (B15479496) synthase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net The predictions revealed that these compounds could form key interactions within the enzyme's binding pocket. researchgate.net Similarly, in the context of cancer research, oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the title compound, were docked into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The docking results for these derivatives indicated their potential to bind within the ATP binding site, forming hydrogen bonds with crucial amino acid residues like Lys-868 and Asp-1046. mdpi.com

Another study focused on oxazolo[4,5-b]pyridine (B1248351) derivatives as potential inhibitors of human DNA topoisomerase IIα (hTopo IIα). nih.gov Molecular docking simulations were employed to understand the binding mechanism of these compounds within the enzyme's active site. nih.gov The insights gained from these predictions are crucial for the rational design of more potent and selective inhibitors.

The following table summarizes the predicted binding interactions for some oxazolo[5,4-b]pyridine derivatives with their respective protein targets.

DerivativeTarget ProteinKey Predicted Interactions
Oxazolo[5,4-b]pyridine derivativesProstaglandin synthase-2 (COX-2)Interactions within the active site researchgate.net
2,5,7-trisubstituted oxazolo[5,4-d]pyrimidinesVEGFR-2H-bonds with NH of Lys-868 and backbone NH of Asp-1046 mdpi.com
2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivativeshTopo IIαBinding within the active site nih.gov

A critical aspect of molecular docking is the calculation of binding affinity, which estimates the strength of the interaction between the ligand and the target. Software like AutoDock Vina is commonly used for this purpose, providing a scoring function that predicts the free energy of binding (ΔG), typically in kcal/mol. researchgate.netmdpi.com Lower binding energy values suggest a more stable and favorable interaction.

In a study evaluating the anti-inflammatory potential of newly synthesized oxazolo[5,4-b]pyridine derivatives, AutoDock Vina was used to calculate their binding affinities for COX-2. researchgate.net Several of the synthesized compounds exhibited higher binding affinities (i.e., more negative ΔG values) than the reference drug, diclofenac (B195802), suggesting they could be promising candidates for further investigation. researchgate.net Another study on oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2 also utilized AutoDock to calculate the free energies of binding, which ranged from -38.5 to -47.3 kJ/mol. nih.gov

The table below presents a selection of calculated binding affinities for oxazolo[5,4-b]pyridine derivatives against their targets.

Derivative ClassTarget ProteinSoftwareCalculated Binding Affinity (kcal/mol)
Carboxylic Derivatives of Oxazolo[5,4-b]pyridineCOX-2AutoDock VinaHigher than reference drug diclofenac researchgate.net
Oxazolo[5,4-d]pyrimidine derivativesVEGFR-2AutoDock 4.2-38.5 to -47.3 kJ/mol (-9.2 to -11.3 kcal/mol) nih.gov

To ensure the reliability of molecular docking results, it is essential to validate the docking procedure. A common validation method involves re-docking a co-crystallized ligand into the active site of its protein. nih.govnih.gov The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the ligand. nih.gov An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. researchgate.net

For instance, in a study involving oxazolo[5,4-d]pyrimidine derivatives and VEGFR-2, the docking procedure was validated by re-docking the co-crystalized ligand, tivozanib, into the VEGFR-2 binding site. mdpi.com This process confirms that the chosen parameters and scoring function are appropriate for the system under investigation. Another approach to validation is the use of decoy sets, which are collections of molecules with similar physical properties to the known active ligands but are assumed to be inactive. nih.gov A successful docking protocol should be able to distinguish the active ligands from the decoys, typically by assigning more favorable binding scores to the actives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like oxazolo[5,4-b]pyridin-2-amine.

DFT calculations are frequently employed to analyze the electronic properties of oxazolopyridines. uaeh.edu.mxresearchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.netossila.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netirjweb.com

For oxazolo[4,5-b]pyridine derivatives, DFT analysis has shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter their electronic spectra and dipole moments. researchgate.net Such studies help in understanding the charge transfer characteristics of these molecules, which is crucial for their application in various fields. researchgate.net

Computational chemistry, especially DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For instance, in the synthesis of oxazolo[5,4-b]pyridine derivatives through the cyclization of monoamides, computational methods can be used to model the reaction pathway. researchgate.net This involves calculating the energies of reactants, transition states, and products to determine the most favorable reaction route.

While direct computational studies on the reaction mechanism of this compound synthesis are not extensively detailed in the provided context, the principles of using DFT to explore reaction pathways are well-established. For example, attempts to synthesize oxazolo[5,4-b]pyridin-2(3H)-one have been supported by DFT modeling, which suggested higher activation barriers for the desired cyclization, explaining the experimental difficulties. This highlights the predictive power of computational chemistry in understanding and optimizing synthetic routes for related heterocyclic compounds.

Prediction and Analysis of Photophysical Properties (e.g., Fluorescence Behavior)

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding and predicting the photophysical properties of oxazolo[5,4-b]pyridine derivatives. These theoretical studies provide insights into the electronic structure and transitions that govern their absorption and fluorescence behavior, complementing experimental findings.

Research on related 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP) has demonstrated that their photophysical properties are highly dependent on the substituents on the phenyl ring. uaeh.edu.mx DFT analysis helps to determine the contribution of different moieties, such as diethylamino and methoxy (B1213986) groups, to the π-system, which aligns with experimental data from spectroscopy and cyclic voltammetry. uaeh.edu.mx The quasi-planar structure, confirmed by X-ray diffraction, supports the electronic communication facilitated by intramolecular hydrogen bonding and the presence of donor groups. uaeh.edu.mx

Studies on 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-one derivatives show that their reactions with amino acids yield products with interesting photophysical characteristics. researchgate.net The luminescence quantum yield of these derivatives can be significant, reaching values as high as 0.52. researchgate.net For other oxazolo[5,4-b]quinoline derivatives, the introduction of a trifluoromethyl group has been identified as a key structural feature for maintaining strong fluorescence. researchgate.net

The solvent environment also critically influences the spectral characteristics. A study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) revealed that while its absorption and emission spectra are solvent-dependent, it does not exhibit the twisted intramolecular charge transfer (TICT) emission seen in analogous imidazole (B134444) compounds, indicating a more stable emission profile. nih.gov Prototropic studies further show the formation of different monocations and dications depending on the site of protonation (pyridine nitrogen, oxazole (B20620) nitrogen, or dimethylamino nitrogen) in both ground and excited states. nih.gov

The table below summarizes the fluorescence quantum yields for selected oxazolopyridine derivatives, illustrating the impact of structural modifications.

Compound DerivativeFluorescence Quantum Yield (ΦF)Reference
2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (general range)0.009–0.538 uaeh.edu.mx
Derivative of 5-methyl-7-phenyl nih.govmdpi.comoxazolo[5,4-b]pyridin-2(1H)-oneup to 0.52 researchgate.net
Imidazolidin-2-one derivative (Compound 14)0.34 researchgate.net

In Silico ADME Prediction and Druglikeness Assessment for Oxazolopyridine Analogs

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and druglikeness assessment are vital components in the early stages of drug discovery, helping to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov For oxazolopyridine analogs, various computational tools and models are employed to evaluate their potential as drug candidates.

The concept of "druglikeness" is often evaluated using criteria like Lipinski's Rule of Five, which considers molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov A proposed measure called the Quantitative Estimate of Druglikeness (QED) offers a more nuanced ranking of compounds based on the desirability of their molecular properties. nih.gov

Studies on various oxazolopyridine derivatives have incorporated in silico ADME predictions. For instance, in the development of novel oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents, their physicochemical and pharmacokinetic properties were predicted to assess druglikeness. mdpi.com Similarly, research on 2-(substituted)oxazolo[4,5-b]pyridine derivatives included ADME prediction alongside molecular modeling and antimicrobial activity studies. researchgate.netgrafiati.com These computational analyses help to ensure that synthesized compounds possess favorable properties for oral bioavailability and metabolic stability. nih.govunar.ac.id For example, analyses might predict good gastrointestinal absorption and the ability to penetrate the blood-brain barrier. unar.ac.id

The table below presents predicted physicochemical and ADME-related properties for the parent compound Oxazolo[5,4-b]pyridin-2-ol, a closely related analog, providing a baseline for assessing its derivatives.

PropertyPredicted ValueReference
Molecular FormulaC₆H₄N₂O₂ chemscene.com
Molecular Weight136.11 chemscene.com
Topological Polar Surface Area (TPSA)59.15 Ų chemscene.com
LogP0.9284 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds0 chemscene.com

Homology Modeling in this compound Drug Discovery

Homology modeling, also known as comparative modeling, is a powerful computational technique used to predict the three-dimensional (3D) structure of a protein when only its amino acid sequence is known. uniroma1.itnih.gov This method relies on the principle that proteins with similar sequences adopt similar 3D structures. semanticscholar.org In the context of drug discovery for this compound and its analogs, homology modeling is instrumental in elucidating the interactions between these small molecules and their protein targets, especially when experimentally determined structures of the targets are unavailable. uniroma1.itnih.gov

The process of homology modeling involves several key steps:

Template Identification: Identifying one or more known protein structures (templates) that have a significant sequence similarity to the target protein sequence. semanticscholar.org

Sequence Alignment: Aligning the target sequence with the template sequence(s). semanticscholar.org

Model Building: Constructing the 3D model of the target protein based on the alignment with the template's structure. semanticscholar.org

Once a reliable 3D model of a target protein is generated, it can be used for molecular docking studies. mdpi.com These studies simulate the binding of oxazolopyridine derivatives to the active site of the protein, predicting their binding affinity and mode of interaction. For example, in research on oxazolo[5,4-d]pyrimidine derivatives, homology models of target enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) were used to perform molecular docking and predict the binding energies and interactions of the designed compounds. mdpi.com This approach helps in identifying novel drug candidates and provides a structural basis for understanding their mechanism of action. uniroma1.it

The application of homology modeling accelerates the drug discovery process by making it faster, more economical, and more practical. nih.gov It is particularly crucial for studying membrane proteins, which are important drug targets but are often difficult to crystallize for experimental structure determination. uniroma1.it By providing detailed structural insights into protein-ligand interactions, homology modeling guides the rational design and optimization of new, more potent, and selective oxazolopyridine-based therapeutic agents. unar.ac.idvanderbilt.edu

Reactivity and Chemical Transformations of Oxazolo 5,4 B Pyridin 2 Amine

Rearrangement Reactions

The oxazolo[5,4-b]pyridine (B1602731) skeleton is susceptible to rearrangement under specific conditions, leading to the formation of more complex polycyclic aromatic systems.

A notable transformation is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] researchgate.netresearchgate.netnaphthyridinones. acs.orgresearchgate.net This reaction is effectively catalyzed by aluminum chloride (AlCl₃) and proceeds under relatively mild conditions, typically at 90°C with reaction times of less than four hours. acs.orgresearchgate.net The process is notable for its compatibility with air moisture and the use of inexpensive, commercially available reagents. acs.org This rearrangement has been successfully applied to a range of electron-rich (hetero)arene substrates, providing a synthetic route to these otherwise difficult-to-access naphthyridinone structures. acs.orgresearchgate.net

Table 1: Conditions for the Rearrangement of 7-Aryloxazolo[5,4-b]pyridines

ReactantCatalystTemperatureDurationProduct
7-Aryl-substituted oxazolo[5,4-b]pyridineAlCl₃90 °C< 4 hoursBenzo[c] researchgate.netresearchgate.netnaphthyridinone

The mechanism of the AlCl₃-catalyzed rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] researchgate.netresearchgate.netnaphthyridinones has been investigated through detailed quantum chemical calculations. acs.orgresearchgate.net These studies have elucidated the key elementary steps involved in the reaction pathway. acs.org The proposed mechanism is a critical tool for understanding the transformation and for predicting the outcomes with different substrates. researchgate.net

Nucleophilic Substitution Reactions involving Oxazolo[5,4-b]pyridine

The oxazolo[5,4-b]pyridine scaffold can be functionalized through nucleophilic substitution reactions. A key intermediate, 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856), serves as an effective synthon for these transformations. researchgate.net The chlorine atom in this derivative is susceptible to displacement by various N-nucleophiles, including natural alkaloids, allowing for the synthesis of a diverse range of N-substituted derivatives. researchgate.net Additionally, the chlorine atom on a 6-chlorooxazolo[5,4-b]pyridine (B12874461) derivative can undergo nucleophilic substitution, providing another avenue for introducing new functional groups onto the pyridine (B92270) ring portion of the molecule. smolecule.com

Intramolecular Cyclization Reactions and Their Synthetic Applications

Intramolecular cyclization is a primary strategy for the synthesis of the oxazolo[5,4-b]pyridine ring system itself. researchgate.net

One efficient, one-step method involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, or glutaric anhydride (B1165640). researchgate.net In this process, the initially formed monoamide undergoes a subsequent intramolecular cyclization to furnish the desired oxazolo[5,4-b]pyridine derivatives, which incorporate an aliphatic carboxylic acid linker. researchgate.net

Another established method is the intramolecular cyclization of N-(2-oxo-dihydropyridin-3-yl)amides, such as chloroacetamide or benzamide (B126) derivatives, under the action of phosphorus oxychloride (POCl₃). researchgate.net This reaction effectively constructs the fused oxazole (B20620) ring to yield the corresponding oxazolo[5,4-b]pyridines. researchgate.net

Table 2: Intramolecular Cyclization Routes to Oxazolo[5,4-b]pyridines

Starting MaterialReagent(s)Key TransformationProduct Type
3-Aminopyridine-2(1H)-oneCyclic dicarboxylic anhydrides (e.g., succinic)Acylation & CyclizationOxazolo[5,4-b]pyridine with carboxylic linker
N-(dihydropyridin-3-yl)chloroacetamide/benzamidePhosphorus oxychloride (POCl₃)Dehydrative Cyclization2-Substituted oxazolo[5,4-b]pyridine

Derivatization Strategies via Functional Group Interconversions

The functionalization of the oxazolo[5,4-b]pyridine core can be achieved through various derivatization strategies. A key approach is the use of the 2-(chloromethyl)oxazolo[5,4-b]pyridine synthon. researchgate.net The reactive chloromethyl group allows for straightforward functional group interconversion via nucleophilic substitution, enabling the introduction of a wide array of nitrogen-based substituents and the synthesis of complex derivatives, including conjugates with natural products. researchgate.net This highlights the utility of the oxazolo[5,4-b]pyridine system as a versatile scaffold for building molecular diversity. researchgate.net

Spectroscopic Characterization Methodologies for Oxazolo 5,4 B Pyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of oxazolo[5,4-b]pyridin-2-amine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons of the pyridine (B92270) and oxazole (B20620) rings. For instance, in a study of 1-(oxazolo[5,4-b]pyridin-2-yl)-6-phenylhexan-1-ol, the aromatic protons of the oxazolo[5,4-b]pyridine (B1602731) core were observed in the range of δ 7.10–9.26 ppm. nih.gov The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the heterocyclic system. For example, in 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the aromatic protons typically appear in the δ 7.5–8.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The carbon atoms of the fused oxazolo[5,4-b]pyridine ring system exhibit distinct chemical shifts. For example, in the ¹³C NMR spectrum of 1-(oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-one, the carbons of the oxazolo[4,5-c]pyridine (B1611411) moiety resonate at specific ppm values, which aids in confirming the fused ring structure. nih.gov The structures of newly synthesized compounds are often confirmed by both ¹H and ¹³C NMR, with chemical shifts referenced to a solvent signal like DMSO-d6. mdpi.comclockss.org For instance, in a series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine (B1248351) derivatives, the triazolyl carbon was identified at a chemical shift between 117.81 and 119.56 ppm. asianpubs.org

Compound TypeTechniqueKey Chemical Shift Ranges (ppm)Reference
This compound Derivatives¹H NMRAromatic Protons: δ 7.10-9.26 nih.gov
2-(Substituted)oxazolo[4,5-b]pyridine Derivatives¹H NMRAromatic Protons: δ 7.5-8.5
1,2,3-Triazole linked oxazolo[4,5-b]pyridine Derivatives¹³C NMRTriazolyl Carbon: δ 117.81-119.56 asianpubs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable information about the structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is frequently employed to confirm the molecular formula of newly synthesized compounds with high accuracy. For example, the molecular formula of 1-(oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-one was validated by HRMS, which showed the calculated and found m/z values for the [M+H]⁺ ion to be in very close agreement. nih.gov Similarly, the structures of various novel oxazolo[5,4-d]pyrimidine (B1261902) and thiazolo[5,4-b]pyridine (B1319707) derivatives have been confirmed using HRMS analysis. mdpi.comnih.gov

The fragmentation patterns observed in the mass spectra of oxazoline (B21484) derivatives are often characteristic and can help in structural elucidation. researchgate.net The fragmentation typically involves cleavage of the bonds within the heterocyclic ring system and any attached side chains. For instance, in the mass spectrum of the oxazoline of linoleic acid, prominent peaks corresponding to ions containing the oxazoline ring are observed. researchgate.net Aromatic ketones often show a primary fragmentation through α-cleavage, leading to the loss of an R• group, followed by the loss of carbon monoxide. miamioh.edu

CompoundIonization MethodCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
1-(Oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-oneESI+295.1441295.1440 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy is used to confirm the presence of key structural features such as N-H, C=N, C=O, and C-O bonds.

The IR spectra of these compounds typically exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the amine group in primary amines usually appear as two bands in the range of 3300-3500 cm⁻¹. libretexts.org The C=N stretching vibration of the oxazole ring and the C-O stretching vibrations are also key diagnostic peaks. For instance, in a series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine derivatives, the IR spectra showed characteristic bands for various functional groups, confirming their structures. asianpubs.org For 2-(methylthio)oxazolo[4,5-b]pyridine, the C=S stretch is identified around 1100–1250 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H Stretch (Primary Amine)3300 - 3500 libretexts.org
C=O Stretch (Carbonyls)1670 - 1780 libretexts.org
C=N Stretch~1604 asianpubs.org
C-O Stretch~1259 asianpubs.org
C=S Stretch1100 - 1250

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to study the photophysical properties of this compound derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

The UV-Vis spectra of these compounds are influenced by the substituents on the heterocyclic core. For example, a study on the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines to benzo[c] arkat-usa.orgacs.orgnaphthyridinones included an investigation of their photophysical properties using steady-state UV-Vis spectroscopy. acs.org In another study, the absorption and excitation spectra of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines were found to be dependent on the substituents in the phenyl ring. researchgate.net The solvent polarity can also significantly impact the UV-Vis spectra, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). irb.hr For instance, the absorption spectra of certain imidazo[4,5-b]pyridine derived iminocoumarins showed slight bathochromic shifts in toluene (B28343) and hypsochromic shifts in water. irb.hr

Compound ClassKey ObservationReference
7-Aryl-substituted oxazolo[5,4-b]pyridinesPhotophysical properties studied by UV-Vis spectroscopy. acs.org
2-(2-Hydroxyphenyl)oxazolo[4,5-b]pyridinesAbsorption and excitation spectra are substituent-dependent. researchgate.net
Imidazo[4,5-b]pyridine derived iminocoumarinsSolvent polarity affects absorption maxima. irb.hr

Advanced Spectroscopic Techniques (e.g., FT-Raman, SERS)

In addition to the standard spectroscopic methods, advanced techniques like Fourier-Transform Raman (FT-Raman) spectroscopy and Surface-Enhanced Raman Scattering (SERS) offer enhanced sensitivity and structural information for the analysis of this compound derivatives.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a valuable tool for obtaining vibrational spectra with reduced fluorescence interference, which can be a problem in conventional Raman spectroscopy. It has been used to characterize pharmaceutical compounds and can be particularly useful for analyzing the solid-state forms of active pharmaceutical ingredients. americanpharmaceuticalreview.com

Surface-Enhanced Raman Scattering (SERS): SERS is an ultrasensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. arxiv.org This technique can provide detailed information about the orientation and interaction of molecules with the surface. researchgate.net For example, SERS has been used to study the adsorption of pyridine and its derivatives on copper and silver surfaces, revealing details about the adsorbed species. uw.edu.pl The enhancement allows for the detection of trace amounts of analytes and can even enable single-molecule detection. arxiv.org The presence of Raman forbidden bands in SERS spectra can indicate a charge-transfer effect between the analyte and the metal surface. arxiv.org

TechniqueKey Application/FindingReference
FT-RamanCharacterization of solid-state forms of pharmaceutical compounds with reduced fluorescence. americanpharmaceuticalreview.com
SERSUltrasensitive detection and study of molecular orientation on metal surfaces. arxiv.orgresearchgate.net
SERSObservation of charge-transfer effects through the appearance of Raman forbidden bands. arxiv.org

Applications and Future Directions in Oxazolo 5,4 B Pyridin 2 Amine Research

Role as Chemical Building Blocks and Synthons in Organic Synthesis

The oxazolo[5,4-b]pyridine (B1602731) core is a valuable synthon for the construction of more complex molecular architectures. Its utility stems from the reactive sites on the heterocyclic system, which allow for various chemical modifications.

One key application is the use of substituted oxazolo[5,4-b]pyridines as platforms for generating libraries of compounds. For instance, 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) has been demonstrated to be a highly effective synthon. researchgate.net The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with a wide range of N-nucleophiles, including natural alkaloids, to produce diverse N-substituted derivatives. researchgate.net This highlights the scaffold's role in accessing novel chemical entities through straightforward synthetic modifications.

The synthesis of the oxazolo[5,4-b]pyridine ring itself can be achieved through various methods, such as the intramolecular cyclization of N-(2-hydroxypyridin-3-yl)benzamides or the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones. researchgate.netrsc.org The development of one-pot synthesis protocols, for example, from 3-aminopyridones and dicarboxylic acid anhydrides, further enhances the accessibility of this scaffold for its use as a building block in broader synthetic campaigns. researchgate.net

Table 1: Examples of Oxazolo[5,4-b]pyridine Derivatives as Synthetic Intermediates

Derivative Synthetic Application Product Type
2-(chloromethyl)oxazolo[5,4-b]pyridine Nucleophilic substitution with N-nucleophiles N-substituted derivatives
3-aminopyridine-2(1H)-ones One-pot cyclization with dicarboxylic anhydrides Carboxylic acid functionalized oxazolo[5,4-b]pyridines

Potential in Drug Discovery and Development

The structural analogy of the oxazolo[5,4-b]pyridine system to purine (B94841) bases makes it a privileged scaffold in medicinal chemistry, with derivatives showing potential across several therapeutic areas.

Anti-inflammatory and Analgesic Agents: Research has identified certain 2-(substituted phenyl)oxazolo[5,4-b]pyridines as potent nonacidic anti-inflammatory and analgesic agents. nih.gov Some compounds in this class have exhibited activity comparable to established drugs like phenylbutazone (B1037) and indomethacin (B1671933). nih.gov Furthermore, in silico molecular docking studies of newly synthesized oxazolo[5,4-b]pyridine derivatives have shown a high binding affinity for Prostaglandin (B15479496) synthase-2 (1CX2), a key enzyme in the inflammatory pathway, suggesting a potential mechanism for their anti-inflammatory effects. researchgate.net

Oncology: The broader class of oxazolopyridines and related fused systems are actively being investigated as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition: While much research has focused on the related oxazolo[5,4-d]pyrimidine (B1261902) isomer, the findings are highly relevant. These compounds have been identified as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAKs). nih.govmdpi.com Notably, one study found that replacing an oxazolo[5,4-d]pyrimidine core with an oxazolo[5,4-b]pyridine moiety enhanced the inhibitory activity against JAK1, indicating the potential for developing more selective inhibitors with this specific scaffold. mdpi.com The closely related thiazolo[5,4-b]pyridine (B1319707) core has also yielded potent inhibitors of Phosphoinositide 3-kinase (PI3K), further validating the therapeutic potential of this heterocyclic family in oncology. mdpi.com

Table 2: Selected Biological Targets of Oxazolopyridine and Related Scaffolds in Oncology

Compound Scaffold Target Kinase Potential Indication
Oxazolo[5,4-d]pyrimidine VEGFR-2 Various solid tumors
Oxazolo[5,4-d]pyrimidine Aurora A Kinase Colorectal Cancer
Oxazolo[5,4-b]pyridine Janus Kinase 1 (JAK1) Myeloproliferative disorders, Cancer

Development of Diagnostic Probes and Research Tools

Beyond therapeutics, the unique chemical properties of the oxazolo[5,4-b]pyridine scaffold have been harnessed to create sophisticated tools for medical diagnostics, particularly in the field of neuroimaging.

A significant application is in the development of Positron Emission Tomography (PET) ligands for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.gov Researchers have synthesized and evaluated a series of 5-fluoro-2-aryloxazolo[5,4-b]pyridines as potential PET imaging agents. nih.gov The rationale for using this scaffold was to create ligands with reduced lipophilicity compared to earlier agents, which could lead to lower non-specific binding in the brain and thus a clearer imaging signal. nih.gov

Through competitive binding assays using human Alzheimer's disease brain homogenates, several compounds demonstrated favorable potency for β-amyloid plaques. nih.gov This research led to the identification of a specific compound, MK-3328 (compound 17b in the study), as a promising candidate PET ligand for the clinical assessment of Aβ plaque load. nih.gov

Table 3: Oxazolo[5,4-b]pyridine Derivatives as β-Amyloid PET Ligands

Compound ID Description Application
14b 5-Fluoro-2-aryloxazolo[5,4-b]pyridine derivative Investigational PET ligand for Aβ plaques
16b 5-Fluoro-2-aryloxazolo[5,4-b]pyridine derivative Investigational PET ligand for Aβ plaques

| 17b (MK-3328) | 5-Fluoro-2-aryloxazolo[5,4-b]pyridine derivative | Candidate PET ligand for clinical assessment of Aβ plaques |

Challenges and Opportunities in Oxazolo[5,4-b]pyridin-2-amine Research

Despite its demonstrated potential, the field of oxazolo[5,4-b]pyridine research faces several challenges that also present significant opportunities for future investigation.

Challenges:

Synthetic Accessibility: A primary hurdle has been the synthesis of the core scaffold. Traditional methods often suffer from limitations such as requiring severe reaction conditions, long reaction times, low yields, and the formation of side products. researchgate.net These synthetic difficulties can slow down the exploration of structure-activity relationships and the generation of diverse compound libraries.

Limited Biological Exploration: Compared to isomeric systems like oxazolo[5,4-d]pyrimidine, the oxazolo[5,4-b]pyridine core is relatively less studied. The limited availability of a wide range of derivatives has resulted in a corresponding lack of extensive biological research, leaving many potential therapeutic applications unexplored. nih.gov

Opportunities:

Novel Synthetic Methodologies: The challenges in synthesis create a clear opportunity for the development of more efficient, robust, and environmentally friendly synthetic routes. The emergence of one-step or multicomponent reactions under milder conditions is a promising avenue that will accelerate research in this area. researchgate.net

Exploration of New Biological Targets: The proven activity against kinases and its use as an amyloid imaging agent suggest that the scaffold is well-suited for interacting with biological macromolecules. There is a vast opportunity to screen oxazolo[5,4-b]pyridine derivatives against other enzyme families (e.g., ATPases, polymerases) and receptors, leveraging its structural similarity to purines.

Design of Selective Inhibitors: The finding that the oxazolo[5,4-b]pyridine scaffold can confer enhanced selectivity for certain kinase isoforms (e.g., JAK1) is a significant opportunity. mdpi.com Future research can focus on fine-tuning the substituents on the core ring to develop highly selective probes and therapeutic candidates, potentially leading to improved efficacy and reduced off-target effects.

Expansion of Diagnostic Applications: The success in developing Aβ plaque imaging agents opens the door to creating probes for other diagnostic targets. By modifying the core and its substituents, it may be possible to design ligands for other protein aggregates in neurodegenerative diseases or to target specific markers on cancer cells for imaging purposes.

Q & A

Q. What are the common synthetic routes for Oxazolo[5,4-b]pyridin-2-amine and its derivatives?

The synthesis typically involves cyclization of precursor amines with activated carboxylic acids. For example:

  • Step 1 : React 3-amino-2,6-difluoropyridine with carboxylic acids activated by Ghosez’ reagent (ClCO2_2CCl3_3) in the presence of pyridine to form amide intermediates.
  • Step 2 : Cyclize the amide under thermal or acidic conditions to yield the oxazolo-pyridine core .
  • Optimization : Parallel synthesis libraries may require intermediate isolation to improve conversion rates, as crude mixtures can reduce efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., amine protons resonate at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves planar geometry of fused oxazole-pyridine rings and hydrogen-bonded dimer motifs (e.g., N–H⋯N interactions at 2.93 Å) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?

  • Data Collection : Use an Agilent Xcalibur diffractometer with CuKα radiation (λ = 1.54178 Å) and multi-scan absorption correction .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and constrained hydrogen atom placement. Typical R-factors: R1R_1 < 0.05, wR2wR_2 < 0.13 .
  • Validation : Check for planarity (deviation < 0.02 Å) and intermolecular interactions (e.g., π-π stacking in selenazolo analogs) .

Q. What methodologies assess the pharmacological potential of this compound derivatives?

  • Binding Assays : Compete with radioligands (e.g., [3^3H]DMAB) in human AD brain homogenates to determine KdK_d values (e.g., 25 nM for reference ligands) .
  • ADME Profiling : Calculate logP (e.g., <3.5) to predict blood-brain barrier permeability and test P-glycoprotein (P-gp) susceptibility via efflux ratio assays .

Q. How are synthetic challenges like low yields or impurities addressed in oxazolo-pyridine synthesis?

  • Reaction Optimization : Use continuous flow chemistry for scalability and precise control of temperature/pressure (e.g., thiazolo analogs synthesized via automated systems) .
  • Purification : Employ CCl4_4 recrystallization or silica gel chromatography to isolate high-purity crystals (>90% yield) .

Q. How should researchers resolve contradictions between computational models and experimental data?

  • Validation : Compare DFT/B3LYP-optimized geometries (bond lengths ±0.02 Å) with crystallographic data. For example, pyridine ring angles in DFT vs. XRD may differ by <1° .
  • Multi-Technique Approach : Cross-validate NMR chemical shifts, IR stretching frequencies, and computational electrostatic potential maps .

Q. What computational strategies predict the reactivity of this compound in drug design?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Basis sets like 6-311G(d,p) or cc-pVTZ balance accuracy and computational cost .
  • Docking Simulations : Model interactions with biological targets (e.g., β-amyloid plaques) using AutoDock Vina or Schrödinger Suite .

Q. How are hydrogen-bonding networks in oxazolo-pyridine crystals analyzed for material design?

  • Topology Analysis : Use Mercury software to identify N–H⋯N and C–H⋯π interactions.
  • Thermal Stability : Correlate hydrogen bond strength (e.g., dimeric eight-membered rings) with melting points (>250°C for selenazolo derivatives) .

Q. What distinguishes oxazolo-pyridines from other heterocycles (e.g., thiazolo or imidazo analogs) in synthesis?

  • Electronic Effects : Oxazole’s oxygen atom increases electron density at C2, favoring electrophilic substitution over sulfur-containing thiazoles .
  • Synthetic Routes : Thiazolo derivatives require Se black powder and phosgene for selenazole ring formation, unlike oxazole’s milder cyclization conditions .

Q. How are structure-activity relationships (SARs) developed for oxazolo-pyridine derivatives?

  • Substituent Screening : Test halogen (Cl, F), alkyl (isopropyl), and aryl groups at positions 5 and 6 for binding affinity trends .
  • Biological Assays : Pair IC50_{50} values from kinase inhibition assays with molecular docking to identify critical hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.